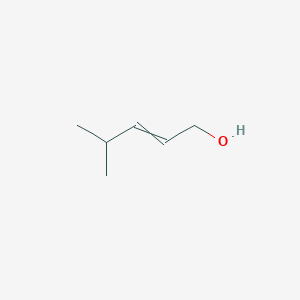![molecular formula C7H18ClNO3 B14463411 2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(2-hydroxyethyl)amino]ethanol, also known as triethanolamine, is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .
准备方法
Synthetic Routes and Reaction Conditions
2-[Bis(2-hydroxyethyl)amino]ethanol is typically synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the continuous reaction of ethylene oxide with ammonia in the presence of a catalyst. The reaction is conducted in a reactor where the temperature and pressure are carefully monitored to optimize yield and purity .
化学反应分析
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted amines .
科学研究应用
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor, surfactant, and emulsifier.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the preparation of pharmaceutical formulations and as a pH adjuster in topical medications.
Industry: Applied in the production of cosmetics, detergents, and cement additives.
作用机制
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to interact with various molecular targets and pathways. It acts as a pH adjuster and buffering agent, helping to maintain the desired pH in various formulations. Its structure prevents incorporation into cell membranes, reducing potential toxic effects .
相似化合物的比较
Similar Compounds
Monoethanolamine: A simpler analog with one hydroxyl group.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but with different properties.
Triethanolamine: The compound , with three hydroxyl groups.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, which provide it with distinct chemical and physical properties. This makes it particularly useful as a buffering agent and pH adjuster in various applications .
属性
分子式 |
C7H18ClNO3 |
|---|---|
分子量 |
199.67 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;chloromethane |
InChI |
InChI=1S/C6H15NO3.CH3Cl/c8-4-1-7(2-5-9)3-6-10;1-2/h8-10H,1-6H2;1H3 |
InChI 键 |
YRLJAXJJVVMNQB-UHFFFAOYSA-N |
规范 SMILES |
CCl.C(CO)N(CCO)CCO |
相关CAS编号 |
68938-70-5 68609-18-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


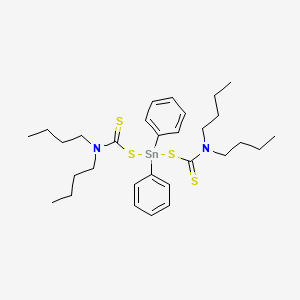
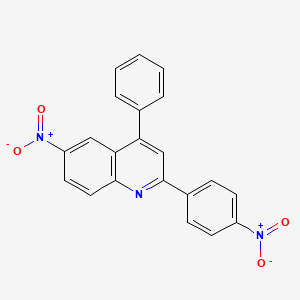
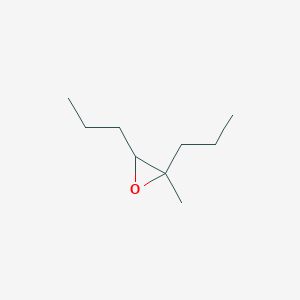
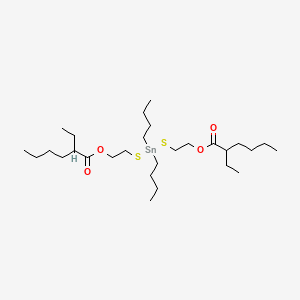
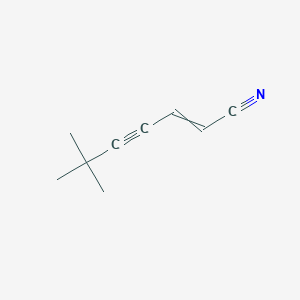
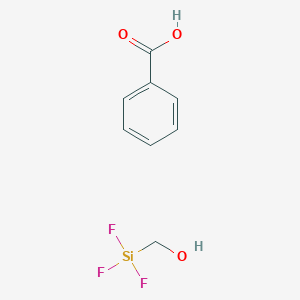
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
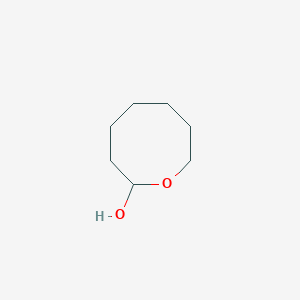
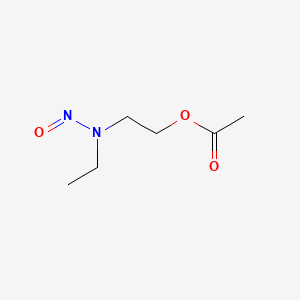
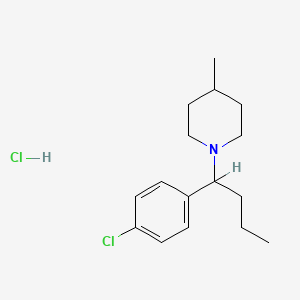
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
